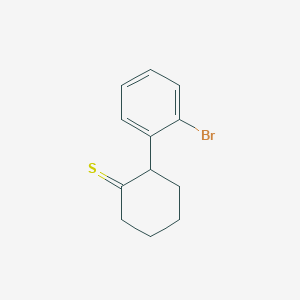
2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclopropene, a highly strained and reactive three-membered ring structure. The compound is characterized by the presence of a carboxylic acid group attached to the cyclopropene ring, along with hexyl and methyl substituents. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a carbene or carbenoid species. For example, the reaction of ethyl diazoacetate with an alkyne in the presence of a rhodium catalyst can yield cyclopropene derivatives . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
科学的研究の応用
2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of cyclopropane derivatives.
Biology: It can be employed in studies of enzyme inhibition and protein interactions due to its reactive cyclopropene ring.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- involves its highly strained cyclopropene ring, which makes it reactive towards various chemical species. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with molecular targets. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or chemical synthesis.
類似化合物との比較
Similar Compounds
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester: This compound has phenyl groups instead of hexyl and methyl substituents, leading to different chemical properties and reactivity.
2-Cyclopropene-1-carboxylic acid, 2-ethyl-3-phenyl-, methyl ester: The presence of ethyl and phenyl groups alters its reactivity compared to the hexyl and methyl substituents.
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- is unique due to its specific substituents, which influence its solubility, reactivity, and potential applications. The hexyl group provides hydrophobic characteristics, while the methyl group adds steric effects, making it distinct from other cyclopropene derivatives.
特性
CAS番号 |
824425-12-9 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
2-hexyl-3-methylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-9-8(2)10(9)11(12)13/h10H,3-7H2,1-2H3,(H,12,13) |
InChIキー |
FCMLBVCAXABDJP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C1C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)

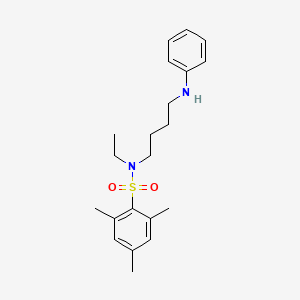
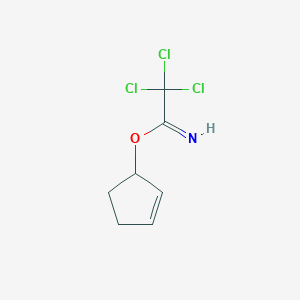
![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
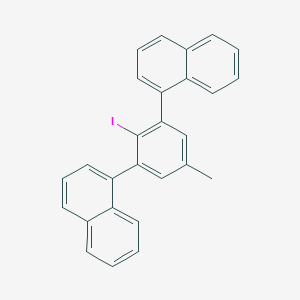
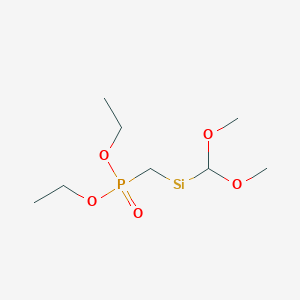
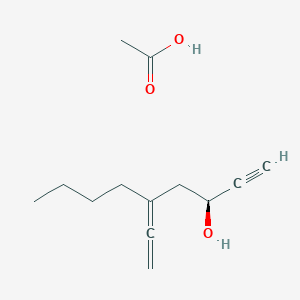
![6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one](/img/structure/B14214980.png)
![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)
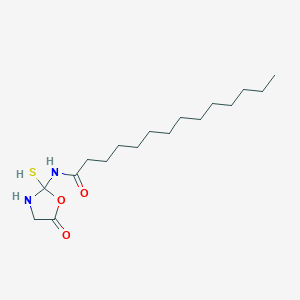
![Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate](/img/structure/B14214992.png)
